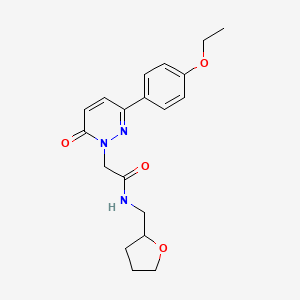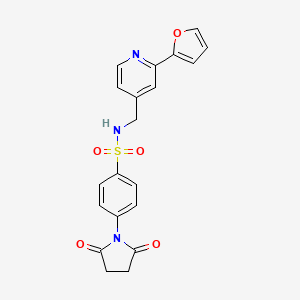![molecular formula C18H24N2O B2758566 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one CAS No. 1870116-36-1](/img/structure/B2758566.png)
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” is a derivative of 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one . It has a molecular weight of 244.34 . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a white solid at room temperature . It should be stored in a dark place, sealed, and dry . and 98% .Scientific Research Applications
Synthesis and Chemical Properties
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one, due to its structural complexity, is of interest in synthetic organic chemistry. Research in this area focuses on the development of novel synthetic routes and methodologies that can be applied to the synthesis of similar complex molecules. The homologation reaction of ketones with diazo compounds presents a relevant synthetic method that could be applicable for the synthesis or modification of this compound, highlighting the broad interest in diazo chemistry for creating complex organic structures (Candeias, Paterna, & Gois, 2016).
Pharmacological Exploration
The compound's pharmacological significance lies in its potential for modification into bioactive molecules. Structures similar to this compound are explored for their therapeutic potential, particularly in the realm of benzodiazepine and nonbenzodiazepine anxiolytics, where their effects on central nervous system disorders, including anxiety and epilepsy, are of interest. This area of research investigates both the therapeutic effects and the mechanism of action of such compounds, with a focus on finding safer, more effective treatments (Goldberg, 1984).
Environmental Persistence and Transformation
Studies on related compounds, such as benzodiazepines, have explored their environmental occurrence, fate, and transformation, providing insight into how similar compounds might behave in aquatic environments. This research is crucial for understanding the environmental impact of pharmaceuticals and their metabolites, including potential risks to aquatic life and water quality. The persistence, bioaccumulation, and transformation products of these compounds are of significant concern, with implications for environmental monitoring and regulation (Kosjek et al., 2012).
Antimicrobial Activity
The exploration of new antimicrobial agents is a critical area of research due to the increasing resistance to existing antibiotics. Compounds with structures similar to this compound are investigated for their potential antimicrobial properties. This research is vital for the development of novel antimicrobial compounds that could be effective against resistant strains of bacteria and other pathogens. The structural features of such compounds are examined for their ability to disrupt microbial cell processes or enhance the efficacy of existing antimicrobial treatments (Marchese et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for “1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one” are not mentioned in the sources I found, related compounds have been studied for their potential in medical applications . This suggests that similar compounds could also have potential therapeutic uses.
Mechanism of Action
Target of Action
The primary targets of 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one are Receptor Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a key form of programmed lytic cell death . TYK2/JAK1 are involved in the signaling of cytokines, which are important for immune responses .
Mode of Action
This compound inhibits the kinase activity of RIPK1 , blocking the activation of the necroptosis pathway, which has shown therapeutic potential in many human diseases . It also acts as a selective inhibitor for TYK2/JAK1 .
Biochemical Pathways
By inhibiting RIPK1, the compound prevents the activation of necroptosis, a form of cell death that contributes to various inflammatory diseases . The inhibition of TYK2/JAK1 affects the signaling of cytokines, potentially modulating immune responses .
Pharmacokinetics
The compound’s solid physical form suggests that it could be administered orally or intravenously
Result of Action
The compound exhibits prominent inhibitory activity against RIPK1, with an IC50 value of 92 nM . It also shows a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used to treat diseases driven by necroptosis.
Biochemical Analysis
Biochemical Properties
1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one interacts with the enzyme RIPK1, inhibiting its kinase activity . This interaction blocks the activation of the necroptosis pathway, which has been implicated in various inflammatory diseases .
Cellular Effects
The compound has shown significant anti-necroptotic effects in U937 cells, a human monocytic cell line . By inhibiting RIPK1, it prevents the activation of necroptosis, thereby influencing cell function .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of RIPK1’s kinase activity . This inhibition blocks the activation of the necroptosis pathway, preventing programmed cell death .
properties
IUPAC Name |
1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMOSMDERQMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

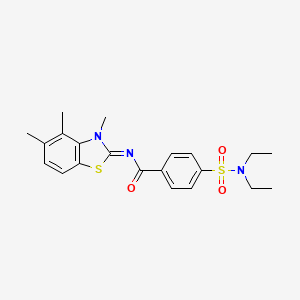
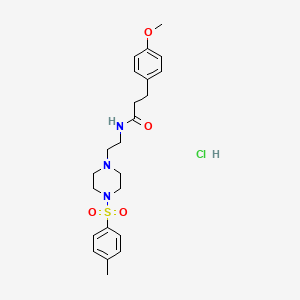
![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B2758488.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)
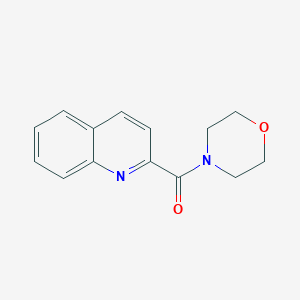

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)
![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
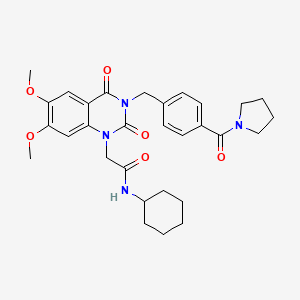

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
